N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring fused with a pyrazole ring, both of which are functionalized with nitro and carboxamide groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products:
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific molecular targets involved in cancer cell proliferation is of significant interest .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting viral replication .
Comparison with Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Shares a similar pyridine core but differs in functional groups.
N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide: Another compound with a pyridine ring but with different substituents.
Uniqueness: N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of nitro and carboxamide groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-6-3-7(2)15(9(17)4-6)14-11(18)10-8(16(19)20)5-12-13-10/h3-5H,1-2H3,(H,12,13)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNLHCHQPJNZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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